

Confirming the Identity of N-Pentadecanoyl-psychosine with NMR: A Comparative Guide

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Compound of Interest

Compound Name: **N-Pentadecanoyl-psychosine**

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For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex lipids. This guide provides a comparative framework for confirming the identity of **N-Pentadecanoyl-psychosine**, a key glycosphingolipid, by contrasting its expected NMR spectral features with those of closely related and well-characterized analogs.

Comparative Analysis of ¹H and ¹³C NMR Data

Precise NMR data for **N-Pentadecanoyl-psychosine** is not readily available in public literature. However, by examining the spectra of homologous galactosylceramides, we can confidently predict the chemical shifts for its core structural components: the sphingosine base and the galactose headgroup. The primary variation in the spectra will arise from the N-pentadecanoyl (C15:0) fatty acid chain.

For comparison, we present typical ¹H and ¹³C NMR chemical shifts for the structurally similar N-Lauroyl-psychosine (C12:0) and N-Stearoyl-psychosine (C18:0). The data for the sphingosine and galactose moieties will be largely consistent across these compounds, while the signals for the fatty acid chain will differ in their integration values and the chemical shifts of the terminal methyl and adjacent methylene groups.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for N-Acyl-psychosine Analogs in DMSO-d₆

Assignment	N-Lauroyl-psychosine (C12:0)	N-Stearoyl-psychosine (C18:0)	N-Pentadecanoyl-psychosine (C15:0) (Expected)
Sphingosine			
H-1	~4.1-4.3 (m)	~4.1-4.3 (m)	~4.1-4.3 (m)
H-2	~3.8-4.0 (m)	~3.8-4.0 (m)	~3.8-4.0 (m)
H-3	~3.9-4.1 (m)	~3.9-4.1 (m)	~3.9-4.1 (m)
H-4 (olefinic)	~5.4-5.6 (m)	~5.4-5.6 (m)	~5.4-5.6 (m)
H-5 (olefinic)	~5.6-5.8 (m)	~5.6-5.8 (m)	~5.6-5.8 (m)
Galactose			
H-1' (anomeric)	~4.2 (d)	~4.2 (d)	~4.2 (d)
H-2' - H-6'	~3.2-3.8 (m)	~3.2-3.8 (m)	~3.2-3.8 (m)
Fatty Acid Chain			
α-CH ₂	~2.0-2.2 (t)	~2.0-2.2 (t)	~2.0-2.2 (t)
β-CH ₂	~1.5-1.7 (m)	~1.5-1.7 (m)	~1.5-1.7 (m)
(CH ₂) _n	~1.2-1.4 (br s)	~1.2-1.4 (br s)	~1.2-1.4 (br s)
ω-CH ₃	~0.8-0.9 (t)	~0.8-0.9 (t)	~0.8-0.9 (t)

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for N-Acyl-psychosine Analogs in DMSO-d₆

Assignment	N-Lauroyl-psychosine (C12:0)	N-Stearoyl-psychosine (C18:0)	N-Pentadecanoyl-psychosine (C15:0) (Expected)
Sphingosine			
C-1	~68-70	~68-70	~68-70
C-2	~52-54	~52-54	~52-54
C-3	~73-75	~73-75	~73-75
C-4 (olefinic)	~128-130	~128-130	~128-130
C-5 (olefinic)	~130-132	~130-132	~130-132
Galactose			
C-1' (anomeric)	~103-105	~103-105	~103-105
C-2' - C-5'	~69-76	~69-76	~69-76
C-6'	~60-62	~60-62	~60-62
Fatty Acid Chain			
C=O (amide)	~172-174	~172-174	~172-174
α-CH ₂	~35-37	~35-37	~35-37
β-CH ₂	~25-27	~25-27	~25-27
(CH ₂) _n	~28-30	~28-30	~28-30
ω-1 CH ₂	~31-33	~31-33	~31-33
ω-CH ₃	~13-15	~13-15	~13-15

Experimental Protocol for NMR Analysis

A detailed and robust experimental protocol is critical for obtaining high-quality NMR spectra for glycosphingolipids.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified **N-Pentadecanoyl-psychosine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is an excellent solvent for this class of amphiphilic molecules and allows for the observation of exchangeable protons (e.g., hydroxyl and amide protons).
- For certain applications, a solvent mixture such as chloroform-d/methanol-d₄ (2:1, v/v) can be used.
- Vortex the sample until the lipid is fully dissolved. Gentle heating may be required, but care should be taken to avoid degradation.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

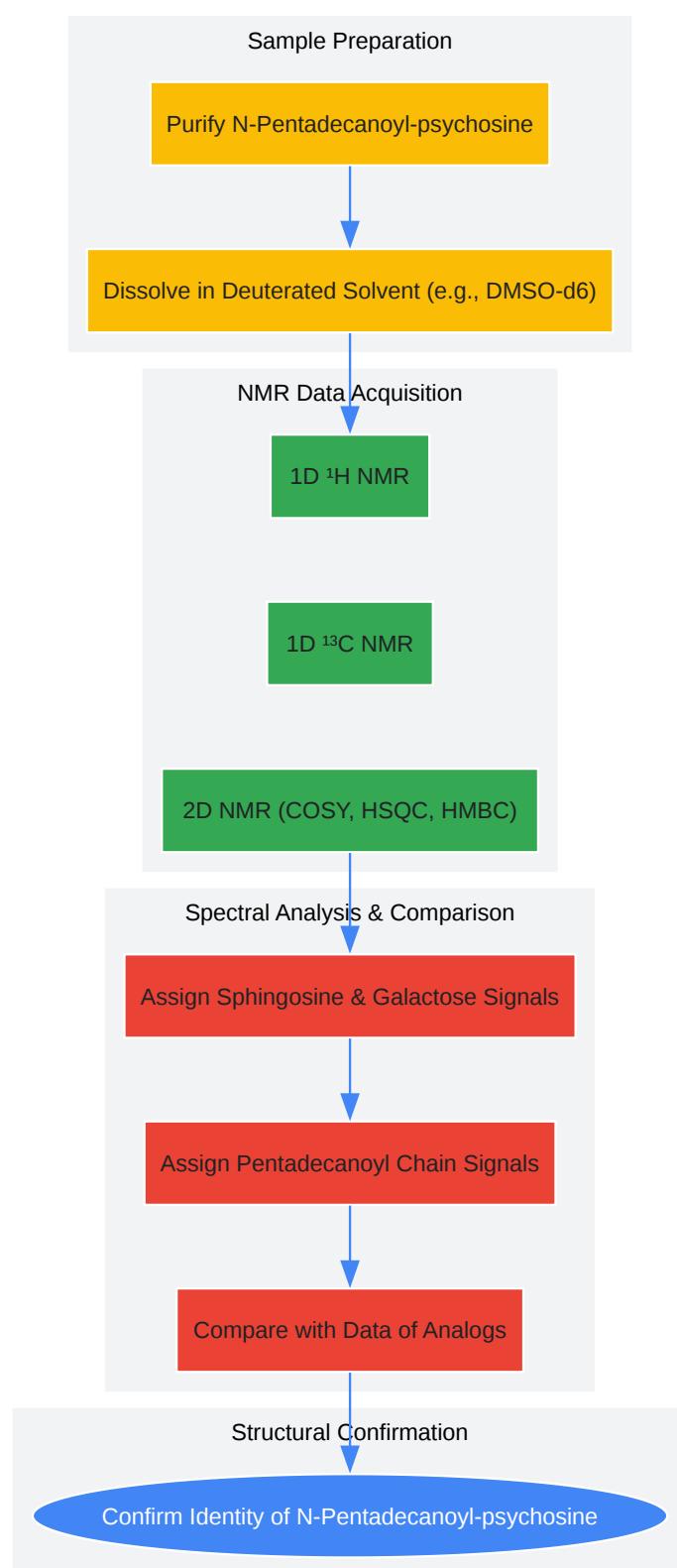
- Instrumentation: A high-field NMR spectrometer (\geq 500 MHz for ¹H) is recommended to achieve optimal signal dispersion.
- ¹H NMR:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical spectral width: 0-10 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
 - A relaxation delay of 2-5 seconds is recommended.
- ¹³C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical spectral width: 0-180 ppm.
 - A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
 - Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

- 2D NMR:

- COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks and confirm proton assignments within the sphingosine and galactose moieties.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei, providing unambiguous carbon assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking different structural fragments.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the identity of **N-Pentadecanoyl-psychosine** using NMR spectroscopy.

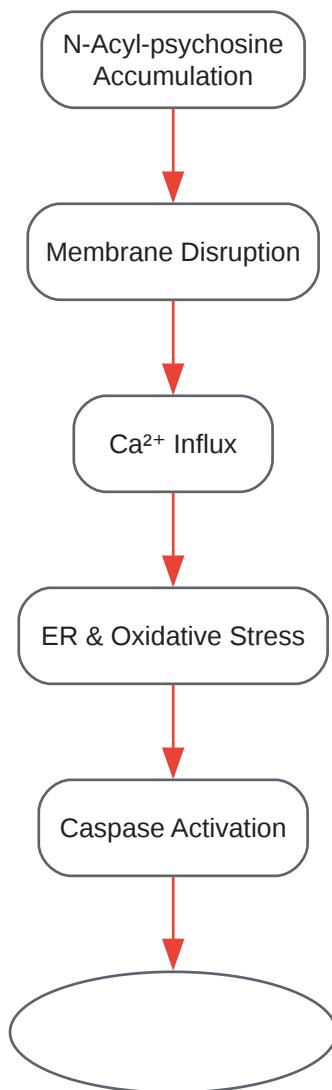


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Workflow for NMR-based structural confirmation.

Signaling Pathway Context

While NMR is primarily for structural elucidation, understanding the biological context of **N-Pentadecanoyl-psychosine** is crucial. Psychosines are implicated in the pathology of Krabbe disease, a lysosomal storage disorder, where they accumulate and induce apoptosis in oligodendrocytes. The N-acyl chain length can influence the biophysical properties of these lipids and their role in membrane disruption and subsequent signaling cascades.



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Simplified psychosine-induced apoptosis pathway.

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